3,5-Dibenzyloxybenzaldehyde
Overview
Description
3,5-Dibenzyloxybenzaldehyde is a chemical compound with the molecular formula C21H18O3 . It is used in various applications, including as a building block in the synthesis of more complex structures .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula (C6H5CH2O)2C6H3CHO . It has a molecular weight of 318.37 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources retrieved. More research may be needed to provide a comprehensive analysis of its chemical reactions .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The compound is air-sensitive and should be stored under inert gas . Its melting point ranges from 78.0 to 82.0 degrees Celsius .Scientific Research Applications
Synthesis Improvements
A study aimed to improve the synthesis procedure of 3,5-dihydroxy-bibenzyl, related to 3,5-Dibenzyloxybenzaldehyde, resulted in a simplified operation, shortened reaction time, and increased yield from 40% to 88.2% (Song Yan-ling, 2008).
Molecular Structure and Spectroscopy
Research on 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative, involved spectroscopic studies and quantum chemical computations, revealing insights into molecular structure and bioactivity, including antiviral activity against influenza viruses (S. Mary & C. James, 2020).
Electrochemical Applications
Dihydroxybenzaldehyde (DHB) isomers, similar to this compound, were used to modify electrodes, showing catalytic activity in electrooxidation of NADH, a crucial aspect in biosensor design (F. Pariente et al., 1996).
Chemical Transformations
A study on Oppenauer's oxidation of piperonyl alcohol to heliotropine involved 3,4-Methylenedioxybenzaldehyde, which is structurally related to this compound, highlighting a method for synthesizing compounds used in fragrance and pharmaceutical preparations (V. Borzatta et al., 2009).
Biological Activities
Research on Schiff base compounds synthesized from 2-hydroxybenzaldehyde and 3,5-diamino-1,2,4-triazole, showed significant enhancement in biological properties upon chelation with metal ions, indicating potential pharmaceutical applications (S. Sumrra et al., 2018).
pH-Responsive Sensing
A new probe, synthesized from this compound derivatives, acted as a highly selective fluorescent pH sensor, useful for studying biological organelles (Uday Saha et al., 2011).
Mechanism of Action
Target of Action
The primary target of 3,5-Dibenzyloxybenzaldehyde is Survivin , a member of the inhibitor of apoptosis protein (IAP) family . Survivin plays essential roles in cell division and inhibition of apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are related to cell division and apoptosis due to its interaction with Survivin . The downstream effects of these pathways can influence cell proliferation and survival.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to changes in cell division and apoptosis, given its interaction with Survivin . .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of survivin dimerization modulators . Survivin is a protein that inhibits apoptosis and regulates cell division .
Cellular Effects
Given its role in the synthesis of survivin dimerization modulators, it may influence cell survival and proliferation .
Molecular Mechanism
It is likely involved in the modulation of survivin, a protein that plays a crucial role in inhibiting apoptosis and regulating cell division .
Properties
IUPAC Name |
3,5-bis(phenylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUAMRVJSRBRHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340076 | |
Record name | 3,5-Dibenzyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14615-72-6 | |
Record name | 3,5-Dibenzyloxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14615-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibenzyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde, 3,5-bis(phenylmethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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